molecular formula C14H12N4O B2753114 (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol CAS No. 60059-52-1

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol

Cat. No.: B2753114
CAS No.: 60059-52-1
M. Wt: 252.277
InChI Key: TWQGQBOSKSVEIB-DHDCSXOGSA-N
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Description

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and analytical chemistry. This compound features a benzimidazole moiety, which is a common pharmacophore in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-hydrazinobenzimidazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinone derivatives.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol can be used as a ligand in coordination chemistry to form metal complexes. These complexes can have interesting catalytic properties.

Biology

In biological research, this compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the benzimidazole moiety, which is known for its biological activity.

Medicine

Potential medicinal applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties imparted by the hydrazone and benzimidazole groups.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or enzyme activity. The benzimidazole moiety can bind to specific molecular targets, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)aniline
  • (Z)-2-((2-(1H-benzimidazol-2-yl)hydrazono)methyl)thiophenol

Uniqueness

(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol is unique due to the presence of both the phenolic and benzimidazole groups, which can impart distinct chemical and biological properties. This dual functionality can make it more versatile in various applications compared to similar compounds that may lack one of these groups.

Properties

IUPAC Name

2-[(Z)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-13-8-4-1-5-10(13)9-15-18-14-16-11-6-2-3-7-12(11)17-14/h1-9,19H,(H2,16,17,18)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQGQBOSKSVEIB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC2=NC3=CC=CC=C3N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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